molecular formula C18H15N5O B8068666 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one

Cat. No.: B8068666
M. Wt: 317.3 g/mol
InChI Key: JLFSBHQQXIAQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one, also known as E7449 or 2X-121, is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase 1 and 2. These enzymes play a crucial role in the repair of damaged DNA via the base excision repair pathway. By inhibiting these enzymes, this compound prevents the repair of damaged DNA, leading to potential antineoplastic (anti-cancer) activity .

Preparation Methods

The synthesis of 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one involves several steps. The initial step typically includes the reaction of specific starting materials under controlled conditions to form intermediate compounds. These intermediates are then subjected to further reactions, such as cyclization, to form the final product. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound .

In industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of DNA repair and the role of poly (ADP-ribose) polymerase enzymes. In biology, it is used to investigate the effects of DNA damage and repair on cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers due to its ability to inhibit DNA repair in cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting DNA repair pathways .

Mechanism of Action

The mechanism of action of 11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one involves the selective binding to poly (ADP-ribose) polymerase 1 and 2 enzymes. By binding to these enzymes, this compound inhibits their activity, preventing the repair of damaged DNA. This leads to the accumulation of DNA damage in cells, ultimately resulting in cell death. The molecular targets of this compound include the catalytic domains of poly (ADP-ribose) polymerase 1 and 2, which are essential for their enzymatic activity .

Comparison with Similar Compounds

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one is unique compared to other similar compounds due to its high selectivity and potency in inhibiting poly (ADP-ribose) polymerase 1 and 2. Similar compounds include other poly (ADP-ribose) polymerase inhibitors such as olaparib, rucaparib, and niraparib. While these compounds also inhibit poly (ADP-ribose) polymerase enzymes, this compound has shown distinct pharmacokinetic properties and a different spectrum of activity, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name

11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFSBHQQXIAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2CN1CC3=NC4=CC=CC5=C4C(=N3)NNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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